1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride is involved in novel synthetic methodologies that enable the construction of complex molecular architectures. It serves as a precursor in multicomponent reactions that facilitate the synthesis of pyrindines and tetrahydroquinolines. These compounds are essential for pharmaceutical chemistry, serving as ligands in supramolecular coordination chemistry and building blocks in the synthesis of natural products (Yehia, Polborn, & Müller, 2002). Additionally, its derivatives have been synthesized through regioselective processes and evaluated for their potential applications in organic electronics, indicating its versatility in chemical synthesis and the development of electronic devices (Martins et al., 2018).
Photocycloaddition and Optical Applications
Research has explored the preparation and intramolecular photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, demonstrating the compound's utility in photochemical reactions. These studies underscore its relevance in generating complex molecular structures with potential applications in photochemical and photophysical studies (Albrecht, Basler, & Bach, 2008).
Novel Materials for Organic Electronics
The compound has been instrumental in the development of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a class of materials promising for application in organic electronics. Research into these materials highlights their interesting optoelectronic properties and synthesis versatility, which are crucial for advancing organic electronic devices (Martins et al., 2018).
Catalytic and Synthetic Applications
It also finds applications in catalysis, where its derivatives are used as substrates in synthetic reactions. These reactions include the efficient synthesis of pyridines and related heterocyclic compounds, showcasing the compound's role in facilitating diverse chemical transformations (Kimpe, Keppens, & Fonck, 1996).
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Based on the biological activities of similar compounds, it can be inferred that en300-26979301 might interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected, leading to downstream effects .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound might have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c10-7-1-2-9-6-4-8-3-5(6)7;;/h1-2,8H,3-4H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLOHJDDBAIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC=CC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460751-30-6 |
Source
|
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.